Copper-mediated radical alkylarylation of unactivated alkenes with acetonitrile leading to fluorenes and pyrroloindoles†

Organic Chemistry Frontiers Pub Date: 2015-12-17 DOI: 10.1039/C5QO00329F

Abstract

A Cu-mediated/catalyzed selective oxidative dual C–H bond cleavage of an arene and alkylnitrile or acetone is reported. This method provides a novel approach to highly functionalized fluorene and pyrroloindole derivatives, which are useful in pharmaceutical and photoelectronic areas. In this reaction, two new C(sp3)–C(sp3) and C(Ar)–C(sp3) bonds, a quaternary center and a five-membered ring are simultaneously formed.

Graphical abstract: Copper-mediated radical alkylarylation of unactivated alkenes with acetonitrile leading to fluorenes and pyrroloindoles
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